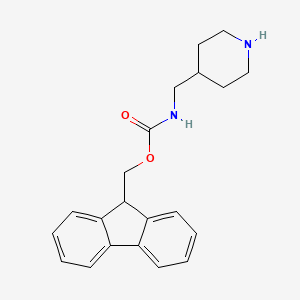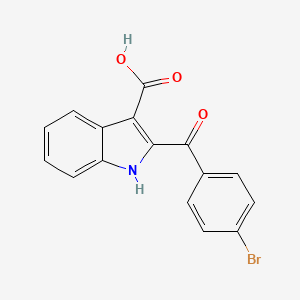![molecular formula C8H8N2O2S B1597568 [5-(2-甲基-1,3-噻唑-4-基)-3-异恶唑基]甲醇 CAS No. 388088-79-7](/img/structure/B1597568.png)
[5-(2-甲基-1,3-噻唑-4-基)-3-异恶唑基]甲醇
描述
[5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol is a useful research compound. Its molecular formula is C8H8N2O2S and its molecular weight is 196.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality [5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌应用
噻唑衍生物以其抗菌特性而闻名。 它们可以被设计为针对各种菌株(例如金黄色葡萄球菌、大肠杆菌、铜绿假单胞菌和伤寒沙门氏菌)的抗菌剂 。 噻唑环的存在可以被利用来开发新的抗菌药物,这些药物可能具有较小的副作用。
抗癌和细胞毒性
噻唑环是许多抗肿瘤药物中的常见结构单元。 含有这种结构单元的化合物已显示出对人肿瘤细胞系的细胞毒性 。 对[5-(2-甲基-1,3-噻唑-4-基)-1,2-恶唑-3-基]甲醇的研究可能导致开发新的癌症疗法,特别是如果该化合物对癌细胞表现出选择性毒性。
抗氧化特性
噻唑衍生物已显示出显著的抗氧化活性。 这种特性对于开发可以保护机体免受氧化应激的治疗剂至关重要,而氧化应激与许多疾病有关,包括神经退行性疾病 。
抗炎和止痛作用
噻唑化合物的抗炎和止痛活性使其成为开发新的抗炎和止痛药物的候选药物。 这些应用在慢性炎症性疾病的治疗中尤其重要 。
抗病毒和抗逆转录病毒治疗
噻唑衍生物已被用于合成抗病毒和抗逆转录病毒药物。 这包括在治疗 HIV 中的应用,其中噻唑环在药物的有效性中起着作用 。
神经保护应用
噻唑衍生物的神经保护潜力是另一个引起人们兴趣的领域。 这些化合物可用于治疗神经系统疾病,可能有助于神经递质的合成或保护神经组织免受损伤 。
农业化学品
噻唑化合物已在农用化学品领域得到应用。 它们可以被制成杀虫剂或除草剂,提供一种保护作物免受害虫和疾病的方法 。
工业应用
在工业领域,噻唑衍生物可以用作化学反应加速剂或用于染料和颜料的合成。 它们的化学性质使其适合在各种制造过程中使用 。
作用机制
Target of Action
This compound is part of a unique collection of chemicals provided for early discovery researchers . More research is needed to identify its specific targets and their roles.
Mode of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thiazoles are known to be involved in a variety of biological activities and could potentially affect multiple pathways
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could impact the bioavailability of the compound. Further pharmacokinetic studies are needed to provide a comprehensive understanding of this compound’s behavior in the body.
Result of Action
As a thiazole derivative, it may share some of the biological activities associated with this class of compounds, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
生化分析
Biochemical Properties
[5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, which are structurally related to this compound, have been shown to exhibit antimicrobial, antifungal, antiviral, and antitumor activities . The interactions of [5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.
Cellular Effects
The effects of [5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to impact the synthesis of neurotransmitters and the release of energy from carbohydrates . These effects are crucial for maintaining normal cellular functions and can lead to therapeutic benefits in treating various diseases.
Molecular Mechanism
At the molecular level, [5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiazole derivatives have been shown to inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular behavior.
Temporal Effects in Laboratory Settings
The temporal effects of [5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that thiazole derivatives can remain stable under various conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and function, highlighting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of [5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol vary with different dosages in animal models. Low doses of this compound have been shown to exhibit beneficial effects, such as antimicrobial and anti-inflammatory properties . Higher doses may lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Understanding the dosage-dependent effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
[5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, thiazole derivatives have been shown to influence the activity of enzymes involved in carbohydrate metabolism, leading to changes in metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of [5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of [5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
[5-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-5-9-7(4-13-5)8-2-6(3-11)10-12-8/h2,4,11H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQHCDZMYKOBKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=NO2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380054 | |
| Record name | [5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
388088-79-7 | |
| Record name | [5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


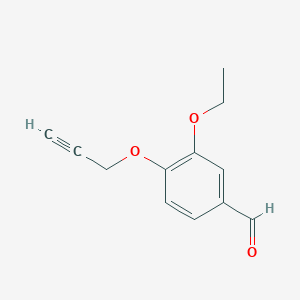
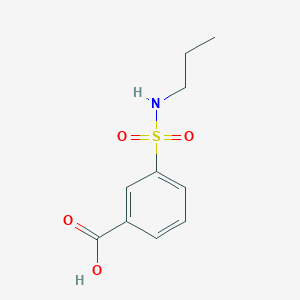

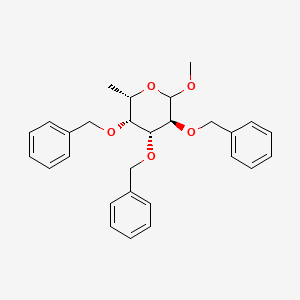
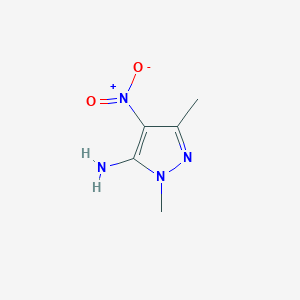
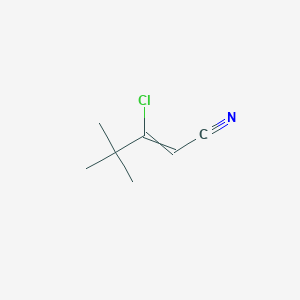
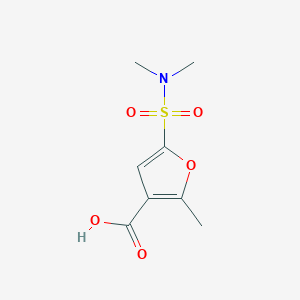
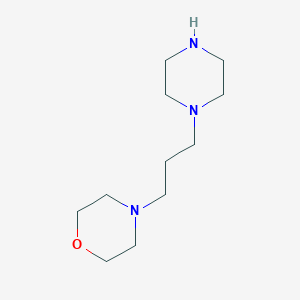

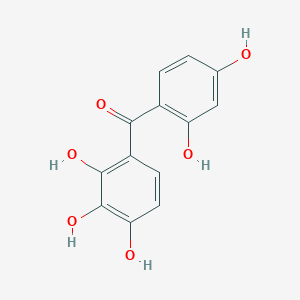
![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B1597505.png)
